

Application Notes and Protocols: In Vivo Models of PGD2-Mediated Allergic Inflammation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

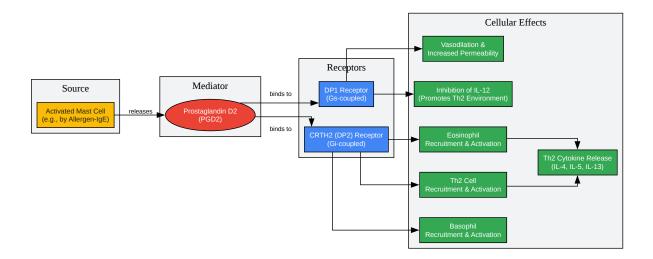
Prostaglandin D2 (PGD2) is a primary lipid mediator released predominantly by activated mast cells following allergen exposure, playing a pivotal role in orchestrating the complex inflammatory cascade of allergic diseases.[1][2] Its biological effects are mediated through two distinct G protein-coupled receptors: the D-prostanoid 1 (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] These receptors often have contrasting or complementary actions that drive the pathophysiology of conditions like allergic asthma and atopic dermatitis.[5][6] DP1 receptor activation is generally associated with vasodilation and can inhibit certain immune cell functions, whereas the CRTH2 receptor promotes the recruitment and activation of key allergic effector cells, including T helper 2 (Th2) lymphocytes, eosinophils, and basophils.[2][7] Understanding the interplay of the PGD2-DP1/CRTH2 axis is crucial for developing targeted therapeutics. This document provides detailed protocols for established in vivo models of PGD2-mediated allergic inflammation and summarizes key quantitative outcomes.

PGD2 Signaling in Allergic Inflammation

Upon allergen cross-linking of IgE on mast cells, PGD2 is rapidly synthesized and released.[1] PGD2 then acts on surrounding cells through its two main receptors. Activation of the Gscoupled DP1 receptor leads to increased intracellular cAMP, which can cause vasodilation and inhibit the function of some immune cells, although it may also promote an environment that



favors the polarization of T cells towards a Th2 phenotype.[2][7] In contrast, activation of the Gi-coupled CRTH2 receptor triggers calcium mobilization and activates signaling pathways that mediate chemotaxis and activation of Th2 cells, eosinophils, and basophils, leading to the release of pro-inflammatory Th2-type cytokines (e.g., IL-4, IL-5, IL-13) and perpetuating the allergic inflammatory response.[2][3]



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Caption: PGD2 signaling pathway in allergic inflammation.

Experimental Protocols

In vivo models are indispensable for dissecting the role of PGD2 and for evaluating the efficacy of novel antagonists. The ovalbumin-induced asthma model and the oxazolone-induced atopic dermatitis model are two widely used systems.



Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This model mimics key features of human allergic asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and a Th2 cytokine profile.[8] It is highly effective for studying the pro-inflammatory effects of the PGD2/CRTH2 axis.[9]

A. Materials

- Mice (BALB/c or C57BL/6 strains are commonly used).[8]
- Ovalbumin (OVA), Grade V (Sigma-Aldrich).
- Aluminum hydroxide (Alum) adjuvant (e.g., Imject™ Alum).
- Sterile, pyrogen-free saline (0.9% NaCl).
- PGD2, DP1/CRTH2 agonists, or antagonists, as required.
- Whole-body plethysmograph for AHR measurement.
- · Methacholine.
- ELISA kits for murine IL-4, IL-5, and IL-13.
- B. Experimental Procedure
- Sensitization:
 - On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 20 μg OVA emulsified in 200 μL of saline containing 2 mg of alum adjuvant.[10]
- Drug Administration (Optional):
 - Administer PGD2 receptor antagonists or vehicle control via the desired route (e.g., i.p., oral gavage) at a specified time before the OVA challenge (e.g., 30-60 minutes prior).
- Airway Challenge:



- From Day 14 to Day 16, challenge the mice by intranasal instillation or aerosol exposure to OVA (e.g., 1% OVA in saline for 20 minutes).[9][10]
- To specifically study the reinforcing effect of PGD2, sensitized mice can be exposed to aerosolized PGD2 one day before a challenge with a low, sub-optimal dose of OVA.[11]
- Assessment of Allergic Inflammation (24-72 hours post-final challenge):
 - Airway Hyperresponsiveness (AHR): Anesthetize mice and measure changes in lung resistance and compliance in response to increasing concentrations of aerosolized methacholine using a whole-body plethysmograph.[10][12]
 - Bronchoalveolar Lavage (BAL) Fluid Analysis: Euthanize mice and lavage the lungs with sterile saline. Perform total and differential cell counts on the BAL fluid using a hemocytometer and cytospin preparations stained with Wright-Giemsa to quantify eosinophils, lymphocytes, and macrophages.[11]
 - Cytokine Measurement: Centrifuge the BAL fluid and measure the concentration of IL-4,
 IL-5, and IL-13 in the supernatant using specific ELISA kits.[9][11]
 - Lung Histology: Perfuse the lungs and fix in 10% buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.[9]

Protocol 2: Oxazolone (OXA)-Induced Atopic Dermatitislike Skin Inflammation

Repeated epicutaneous application of the hapten oxazolone induces a chronic Th2-dominated inflammatory response that shares many features with human atopic dermatitis, including dermal infiltration of eosinophils and mast cells, and elevated serum IgE.[13][14] This model is suitable for investigating the role of PGD2/CRTH2 in allergic skin disease.[5][15]

A. Materials

- Mice (BALB/c or hairless strains).
- Oxazolone (4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one) (Sigma-Aldrich).



- Acetone and Olive Oil (4:1 v/v).
- PGD2 receptor agonists/antagonists, as required.
- B. Experimental Procedure
- Sensitization:
 - On Day 0, sensitize mice by applying a solution of 3% oxazolone in acetone/olive oil to a shaved area on the abdomen.
- Elicitation/Challenge:
 - Starting on Day 7, repeatedly challenge the mice by applying a 0.5-1% oxazolone solution to the ears or shaved back skin, typically 2-3 times per week for several weeks to establish chronic inflammation.[13]
- Drug Administration:
 - Administer test compounds (e.g., a specific DP2 agonist like 13,14-dihydro-15-keto-PGD2)
 systemically or topically before or during the challenge phase.[5]
- Assessment of Skin Inflammation:
 - Clinical Scoring: Regularly evaluate skin lesions for erythema, edema, excoriation, and scaling. Assign a score for each parameter (e.g., 0-3 scale) to obtain a cumulative clinical score.
 - Ear Thickness: Measure ear swelling using a digital caliper before and 24 hours after each challenge.
 - Histology: At the end of the experiment, collect skin tissue, fix in formalin, and prepare
 H&E stained sections to assess epidermal hyperplasia (acanthosis) and dermal
 inflammatory cell infiltrate. Toluidine blue staining can be used to identify mast cells.[13]
 - Serum IgE: Collect blood via cardiac puncture and measure total serum IgE levels by ELISA.[13]





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Caption: General experimental workflow for in vivo allergy models.

Data Presentation

The following tables summarize representative quantitative data from studies utilizing these models to investigate the PGD2 pathway.

Table 1: Representative Effects of PGD2 Pathway Modulation in Murine Asthma Models



Treatmen t Group	BALF Eosinoph ils (cells/mL)	BALF Lymphoc ytes (cells/mL)	BALF IL-4 (pg/mL)	BALF IL-5 (pg/mL)	Airway Hyperres ponsiven ess (AHR)	Referenc e
Control (Saline)	Low / Baseline	Low / Baseline	Low / Baseline	Low / Baseline	Normal	[6][11]
OVA- Challenged (WT)	Greatly Increased	Increased	Significantl y Increased	Significantl y Increased	Significantl y Increased	[6][9]
OVA- Challenged (DP-/- Mice)	Greatly Reduced	Reduced	Markedly Reduced	Markedly Reduced	Abolished	[6]
OVA- Challenged (CRTH2-/- Mice)	Significantl y Reduced	No Significant Change	Significantl y Reduced	Significantl y Reduced	Significantl y Reduced	[9]
PGD2 + Low-Dose OVA	Markedly Increased	Markedly Increased	Increased	Increased	Increased	[11]

Data are synthesized to show trends and relative changes as reported in the cited literature. Exact values vary between specific experimental setups.

Table 2: Representative Effects of DP2/CRTH2 Activation in a Murine Atopic Dermatitis Model



Treatment Group	Ear Swelling (mm)	Dermal Eosinophil Infiltration	Dermal Mast Cell Infiltration	Clinical Score	Reference
Vehicle Control	Baseline	Minimal	Minimal	0	[5][15]
Oxazolone Challenge	Increased	Moderate	Moderate	Moderate	[13]
Oxazolone + DP2 Agonist	Significantly Increased	Markedly Increased	Markedly Increased	Significantly Increased	[5][15]

This table illustrates the pro-inflammatory effect of specific DP2/CRTH2 activation in a skin allergy model, based on findings from the cited literature.

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